1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a trifluoromethyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylic acid .
- 4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide .
Uniqueness
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl and trifluoromethyl groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16F3N3O2 |
---|---|
Molecular Weight |
315.29 g/mol |
IUPAC Name |
1-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H16F3N3O2/c15-14(16,17)10-6-11(19-12(18-10)8-3-4-8)20-5-1-2-9(7-20)13(21)22/h6,8-9H,1-5,7H2,(H,21,22) |
InChI Key |
CDSRAVQEPRNCGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC(=C2)C(F)(F)F)C3CC3)C(=O)O |
Origin of Product |
United States |
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